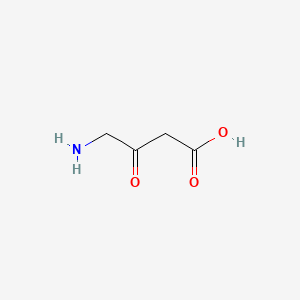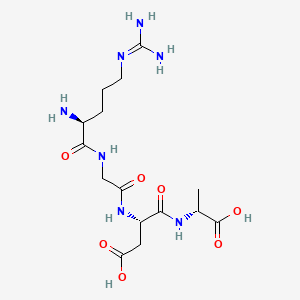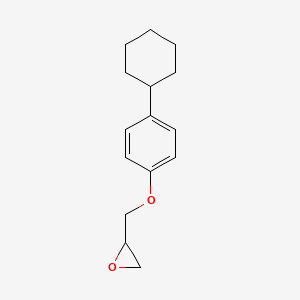![molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5](/img/structure/B1623216.png)
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:
Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.
Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with different functional groups.
Applications De Recherche Scientifique
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ricinoleic acid diethanolamide
- 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
Uniqueness
Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
40716-42-5 |
|---|---|
Formule moléculaire |
C22H43NO4 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
Clé InChI |
PDVQCPFKYPYROG-ZDKIGPTLSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
Key on ui other cas no. |
40716-42-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)



